N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE
Overview
Description
N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 2-mercaptopyrimidine.
Formation of Intermediate: The 2,5-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-mercaptopyrimidine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Agricultural Chemistry: Studied for its potential use as a pesticide or herbicide.
Materials Science: Explored for its potential in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The exact pathways can vary depending on the application, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE
- N-(2,5-DICHLOROPHENYL)-2-(2-THIAZOLYLSULFANYL)ACETAMIDE
Uniqueness
N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is unique due to:
- Structural Features : The presence of both dichlorophenyl and pyrimidinylsulfanyl groups.
- Reactivity : Its ability to undergo a variety of chemical reactions.
- Applications : Its potential applications in diverse fields such as medicine, agriculture, and materials science.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-8-2-3-9(14)10(6-8)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCPZIQRKUWTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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